N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group at the 3-position and a 4-oxo group. The sulfanyl bridge connects the core to an acetamide moiety bearing a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substituents enhance solubility via electron-donating effects, while the ethyl group balances steric and hydrophobic properties. Such structural attributes make it a candidate for targeting Toll-Like Receptor 4 (TLR4) or other biological pathways common to pyrimidoindole derivatives .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-26-21(28)20-19(14-7-5-6-8-15(14)24-20)25-22(26)31-12-18(27)23-16-10-9-13(29-2)11-17(16)30-3/h5-11,24H,4,12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWFLGPSCYNXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyrimidoindole structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrimidoindole core through a palladium-catalyzed cross-coupling reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.
Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with key proteins or receptors.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Structural Analogs with Pyrimido[5,4-b]indole Cores
Example Compounds :
- N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Key Differences: Replaces the ethyl group with a phenyl substituent and uses an isopentyl chain on the acetamide.
N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28)
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Table 1: Structural and Property Comparison
| Compound | Core Substituent | Acetamide Substituent | LogP* | TLR4 Activity (IC₅₀) |
|---|---|---|---|---|
| Target Compound | 3-Ethyl | 2,4-Dimethoxyphenyl | 3.1 | 12 nM |
| N-Isopentyl analog (27) | 3-Phenyl | Isopentyl | 4.5 | 8 nM |
| N-(3,3-Dimethylbutyl) analog (28) | 3-Phenyl | 3,3-Dimethylbutyl | 5.2 | 15 nM |
| N-(4-Ethylphenyl) analog | 3-Methoxyphenyl | 4-Ethylphenyl | 4.8 | 20 nM |
*Calculated using ChemAxon software.
Analogs with Heterocyclic Variations
- N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Key Differences: Replaces pyrimidoindole with a 1,3,4-oxadiazole ring.
- 2-{[5-(5-Methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Key Differences: Uses a thieno[2,3-d]pyrimidine core with a furan substituent. Impact: The sulfur atom in thienopyrimidine enhances electron-withdrawing effects, while the furan group introduces π-π stacking capabilities .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 888460-42-2) is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine core known for various biological activities, including anticancer and antimicrobial properties. This article delves into the compound's biological activities, synthesizing research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 438.5 g/mol. The compound's structure is characterized by the presence of methoxy groups and a pyrimidine ring that contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 888460-42-2 |
Anticancer Activity
Research has indicated that compounds containing pyrimidine derivatives exhibit notable anticancer properties. In a study evaluating various thienopyrimidine derivatives, it was found that these compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective inhibition of cell proliferation . The specific structure of this compound suggests it may share similar mechanisms of action.
Case Study:
A comparative analysis highlighted that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity. For instance, compounds with substituted phenyl groups showed IC50 values ranging from 27.6 μM to 29.3 μM against MDA-MB-231 cells . This suggests that the structural modifications in this compound could lead to improved anticancer efficacy.
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial potential. The presence of sulfur in the compound's structure may enhance its interaction with microbial targets, leading to increased bioactivity. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The thienopyrimidine core likely interacts with DNA or RNA synthesis pathways or inhibits key signaling pathways such as MAPK/ERK or PI3K/Akt pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
